5-(3-溴苯基)-1,3-噁唑

描述

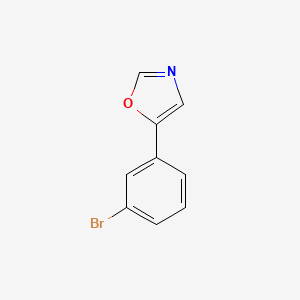

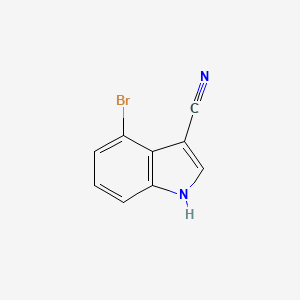

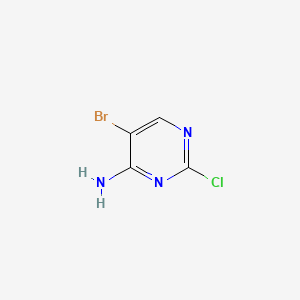

The compound "5-(3-Bromophenyl)-1,3-oxazole" is a derivative of 1,3-oxazole, a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered ring. The presence of a bromophenyl group at the 5-position indicates potential reactivity for further chemical modifications due to the presence of the bromine atom, which is a good leaving group in substitution reactions.

Synthesis Analysis

The synthesis of 1,3-oxazole derivatives can be achieved through various methods. For instance, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a reactive C-5 carbanion that can be further reacted with electrophiles, such as aldehydes and ketones, to yield 2,5-disubstituted-1,3-oxazoles . This method could potentially be adapted to synthesize the target compound by introducing a 3-bromophenyl group at the appropriate step.

Molecular Structure Analysis

The molecular structure of oxazole derivatives has been extensively studied. For example, the synthesis and characterization of a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, involved single-crystal X-ray diffraction analysis, which revealed the presence of intramolecular hydrogen bonds stabilizing the structure . Similar analytical techniques could be employed to determine the precise molecular structure of "5-(3-Bromophenyl)-1,3-oxazole".

Chemical Reactions Analysis

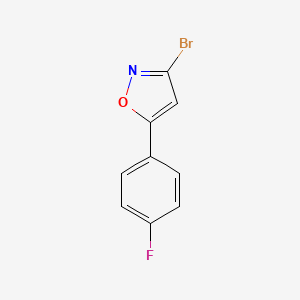

The bromophenyl group in the compound suggests that it could participate in various chemical reactions, particularly electrophilic aromatic substitution. The bromine atom could be displaced by nucleophiles in reactions such as Suzuki coupling, which is facilitated by the formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles as intermediates for cross-coupling reactions . Additionally, the oxazole ring itself can undergo nucleophilic ring-opening reactions, as demonstrated by the versatility of 4-bis(methylthio)methylene-2-phenyloxazol-5-one in synthesizing various substituted oxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be inferred from related compounds. For instance, the crystallographic analysis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate provides insights into the solid-state structure and potential intermolecular interactions . The presence of a bromine atom in "5-(3-Bromophenyl)-1,3-oxazole" would influence its physical properties, such as melting point and solubility, and could also affect its reactivity in chemical reactions.

科学研究应用

新型环氧化催化

- 研究:Arora、Philip、Huang和Shu(2012)进行的一项研究报告了2H-噁唑的环氧化,包括5-(3-溴苯基)噁唑,生成2-噁唑酮。这种反应主要由醛氧化酶催化,在肝细胞溶质中主要发生。这一发现表明在代谢研究和药物开发过程中可能存在潜在应用(Arora et al., 2012)。

抗惊厥活性

- 研究:Unverferth等人(1998)合成了一系列新的3-氨基吡咯和5-氨基1,2-噁唑,用于测试抗惊厥活性。他们发现这些化合物,包括5-(3-溴苯基)-1,3-噁唑的衍生物,表现出显著活性且缺乏神经毒性(Unverferth et al., 1998)。

抗菌和抗真菌剂

- 研究1:Apostol等人(2022)设计并合成了含有5-(3-溴苯基)-1,3-噁唑基团的新化合物,显示出对革兰氏阳性病原体,特别是肠球菌生物膜相关感染具有潜在的抗菌活性(Apostol et al., 2022)。

- 研究2:Terzioğlu Klip等人(2010)合成了含有5-(3-溴苯基)-1,3-噁唑衍生物的新型1,2,4-三唑类似物,对不同真菌菌株表现出不同程度的抗真菌活性(Terzioğlu Klip et al., 2010)。

催化合成和方法学

- 研究:Shinde等人(2022)对金属依赖的合成方法进行了全面回顾,用于1,3-噁唑衍生物,突出了这些化合物在各个领域的多功能性和广泛应用,包括药学和制药科学(Shinde et al., 2022)。

安全和危害

The safety data sheet for 5-(3-Bromophenyl)-1,3-oxazole indicates that it should be stored in a sealed container in a dry room at normal temperature . Hazard statements include H301-H315-H319-H335, indicating that the compound is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

未来方向

Future research could focus on further elucidating the physical and chemical properties of 5-(3-Bromophenyl)-1,3-oxazole, as well as its potential applications in various fields. For instance, borinic acids, a class of compounds that includes 5-(3-Bromophenyl)-1,3-oxazole, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . Further studies could also explore the potential biological activities of 5-(3-Bromophenyl)-1,3-oxazole and its analogs .

属性

IUPAC Name |

5-(3-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYZQMXSOVOSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383785 | |

| Record name | 5-(3-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

243455-57-4 | |

| Record name | 5-(3-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)